molecular formula C12H14N2O5 B12272828 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester

Cat. No.: B12272828
M. Wt: 266.25 g/mol
InChI Key: XOTNXOYHSMPUMV-UHFFFAOYSA-N
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Description

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester (CAS 1911166-52-3) is a morpholine-based chemical building block of significant interest in medicinal and synthetic chemistry. With a molecular formula of C12H14N2O5 and a molecular weight of 266.253 g/mol, this compound is characterized by the presence of both a nitroaryl group and a carboxylic acid methyl ester on the morpholine ring, making it a versatile intermediate for the construction of more complex molecules . Compounds within the 4-(nitrophenyl)morpholine family are recognized as crucial precursors in the synthesis of active pharmaceutical ingredients (APIs). Specifically, derivatives like 4-(4-aminophenyl)morpholin-3-one are well-documented key intermediates in the multi-step synthesis of Rivaroxaban, a widely used anticoagulant drug . The nitro group in your target compound serves as a protected aniline precursor, which can be selectively reduced to an amine for further functionalization. Furthermore, morpholine-3-carboxylic acid derivatives have established utility in specialized research areas, such as serving as chiral derivatizing agents or building blocks for the synthesis of constrained peptides and stereochemically defined amino acids, which are valuable in biological and conformational studies . This reagent is provided for research and development purposes to enable advancements in pharmaceutical synthesis and chemical methodology. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

methyl 4-(4-nitrophenyl)morpholine-3-carboxylate

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)11-8-19-7-6-13(11)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3

InChI Key

XOTNXOYHSMPUMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration and Ring-Closure Approach

The nitration of phenolic precursors followed by morpholine ring closure is a widely documented method. In this route, 4-nitroaniline derivatives are reacted with chloroacetyl chloride to form intermediates, which undergo cyclization under basic conditions. For example, Mederski et al. demonstrated that 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide (IX) cyclizes in acetonitrile with potassium carbonate to yield 4-(4-nitrophenyl)morpholin-3-one (IV), a precursor to the target compound. Subsequent esterification with methanol in the presence of sulfuric acid achieves the methyl ester.

Reaction Conditions:

  • Cyclization: 80°C in acetonitrile, 12 hours, K₂CO₃ as base.
  • Esterification: 60°C, 6 hours, H₂SO₄ catalyst.

Yield: 72% over two steps.

Oxidative Methods with Sodium Chlorite

A high-yielding oxidative approach involves sodium chlorite (NaClO₂) and sodium dihydrogenphosphate in a water-acetonitrile system. ChemicalBook reports that 4-(4-nitrophenyl)morpholin-3-one is synthesized with 97.7% purity by oxidizing a secondary amine precursor. The methyl ester is introduced via Fischer esterification, where the carboxylic acid intermediate reacts with methanol under acidic conditions.

Key Steps:

  • Oxidation: 40°C, 6 hours, NaClO₂/NaH₂PO₄.
  • Esterification: 0.1 M H₂SO₄, reflux, 4 hours.

Advantages:

  • Aqueous-phase oxidation minimizes solvent toxicity.
  • High purity (98.3% HPLC) reduces downstream purification costs.

Rhodium-Catalyzed Carbene Insertion

Trstenjak et al. developed a regioselective method using Rh₂(OAc)₄ to catalyze O–H and N–H carbene insertions. Methyl diazoacetate reacts with nitro-substituted anilines to form the morpholine ring directly. This single-step process avoids intermediate isolation, achieving 85% yield for methyl 4-(4-nitrophenyl)-3-oxomorpholine-2-carboxylate.

Reaction Parameters:

  • Catalyst: Rh₂(OAc)₄ (2 mol%).
  • Solvent: Dichloromethane, room temperature.
  • Time: 24 hours.

Limitations:

  • High catalyst cost limits industrial scalability.

Hydrogenation and Subsequent Esterification

Patents by Bayer Healthcare AG describe a two-step process starting with hydrogenation of nitroarenes. 4-(4-Nitrophenyl)morpholin-3-one is reduced to the aminophenyl derivative, which is re-nitrated and esterified. While originally designed for rivaroxaban intermediates, adapting this method involves:

  • Hydrogenation: H₂ (1 atm), Pd/C, ethanol, 70°C.
  • Re-nitration: HNO₃/H₂SO₄, 0°C, 2 hours.
  • Esterification: CH₃OH, H₂SO₄, reflux.

Yield: 68% over three steps.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Industrial Viability
Nitration/Ring-Closure 72 95.2 Low reagent cost High
Oxidative (NaClO₂) 97.7 98.3 Aqueous-phase safety Moderate
Rh-Catalyzed Insertion 85 99.0 Single-step regioselectivity Low
Hydrogenation/Esterification 68 94.5 Adaptable to existing infrastructure High

Critical Insights:

  • The oxidative method achieves the highest yield but requires precise pH control.
  • Rhodium catalysis offers superior purity but is cost-prohibitive for large-scale production.
  • Hydrogenation-based routes, while lower-yielding, align with established pharmaceutical workflows.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium carbonate.

    Ester Hydrolysis: Sodium hydroxide, hydrochloric acid.

Major Products Formed

    Reduction: 4-(4-Amino-phenyl)-morpholine-3-carboxylic acid methyl ester.

    Substitution: Various substituted morpholine derivatives.

    Ester Hydrolysis: 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of morpholine compounds, including 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester, exhibit promising antimicrobial properties. For instance, modifications of the morpholine structure have been linked to enhanced activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics against resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa .

Case Study: Antibacterial Screening
A study focused on the synthesis and evaluation of morpholine derivatives showed that certain modifications led to increased antibacterial potency. The compound's structure allows for interactions with bacterial enzymes, inhibiting their function. The minimum inhibitory concentration (MIC) values for various derivatives were documented, highlighting the effectiveness of different substituents on the morpholine ring .

CompoundMIC (µg/mL)Target Bacteria
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester8A. baumannii
4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[ d]thiazole-6-carboxylic acid4S. aureus
3-fluoro derivative16E. coli

Organic Synthesis

Catalytic Applications
The compound has been utilized in various catalytic processes, particularly in the synthesis of complex organic molecules. Its ability to act as a catalyst or a precursor in reactions such as Michael additions and acylation has been documented . Morpholine derivatives are recognized for their efficiency in facilitating reactions under mild conditions, which is advantageous for synthesizing sensitive compounds.

Case Study: Organocatalysis
A recent study highlighted the use of morpholine-based catalysts in synthesizing β-amino acids through organocatalytic processes. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the versatility of morpholine derivatives in synthetic chemistry .

Pharmaceutical Intermediates

Key Intermediate in Drug Synthesis
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, including anticoagulants like rivaroxaban. The preparation of 4-(4-nitrophenyl)morpholin-3-one from this ester is crucial for producing active pharmaceutical ingredients (APIs) used in clinical settings .

Process Overview:

  • Starting Material: 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester.
  • Intermediate Formation: Conversion to 4-(4-nitrophenyl)morpholin-3-one.
  • Final Product: Rivaroxaban.

This synthetic pathway highlights the compound's role in developing critical medications that manage cardiovascular diseases.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The morpholine ring may also contribute to the compound’s activity by interacting with specific receptors or enzymes.

Comparison with Similar Compounds

Morpholine Derivatives with Varying Substituents

Table 1: Key Morpholine-Based Analogs
Compound Name Substituents Molecular Formula Molecular Weight Purity Key Features
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester 4-Nitrophenyl, methyl ester C₁₃H₁₄N₂O₅ 278.26 95% High electron-withdrawing nitro group; methyl ester enhances lipophilicity
(S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester tert-Butyl ester, carboxylic acid C₁₀H₁₇NO₅ 231.25 97% Bulky tert-butyl group increases steric hindrance; chiral center at C3
(R)-(4-Benzyl-morpholin-3-yl)-acetic acid methyl ester Benzyl, methyl ester C₁₅H₂₀N₂O₃ 276.33 N/A Benzyl group enhances aromatic interactions; R-configuration affects stereoselectivity
4-FMOC-3(R)-morpholinecarboxylic acid FMOC-protected amine C₂₅H₂₄N₂O₅ 432.47 N/A FMOC group enables peptide coupling; chiral R-configuration

Key Observations :

  • Steric Effects : The tert-butyl group in reduces reactivity compared to the methyl ester in the target compound.
  • Lipophilicity : Methyl/ethyl esters (e.g., target compound vs. 3-(4-Nitro-phenyl)-propionic acid ethyl ester ) influence solubility and membrane permeability.
  • Stereochemistry : Chiral centers (e.g., R-configuration in ) impact biological target interactions.

Non-Morpholine Heterocycles with Nitro-Phenyl and Ester Groups

Table 2: Hexahydroquinoline and Benzoimidazopyrimidine Derivatives
Compound Name Core Structure Nitro Position Ester Group Biological Activity
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester Morpholine 4-Ph-NO₂ Methyl ester Synthetic intermediate
2-Methyl-4-(4-nitro-phenyl)-5-oxo-hexahydroquinoline-3-carboxylic acid ethyl ester Hexahydroquinoline 4-Ph-NO₂ Ethyl ester Structural similarity in crystal packing
4-(3,4-Dimethyl-phenyl)-5-oxo-hexahydroquinoline-3-carboxylic acid ethyl ester Hexahydroquinoline 3,4-Ph-Me₂ Ethyl ester No nitro group; methyl substituents alter electronic profile
4-(4-Nitro-phenyl)-1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester Benzoimidazopyrimidine 4-Ph-NO₂ Ethyl ester Antitubercular activity (MIC: 1.6 µg/mL)

Key Observations :

  • Core Flexibility: Hexahydroquinoline (partially saturated) and benzoimidazopyrimidine (fused rings) exhibit distinct conformational rigidity compared to morpholine.
  • Biological Activity : The benzoimidazopyrimidine derivative shows antitubercular activity, suggesting nitro-phenyl esters may play a role in targeting mycobacteria .

Nitro-to-Amino Derivatives and Reduction Products

Reduction of the nitro group to an amine (e.g., 4-(4-Amino-phenyl)-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester ) alters electronic properties and bioactivity. The target compound’s nitro group could serve as a precursor for generating amine derivatives, which are common in prodrug strategies.

Influence of Ester Groups on Physicochemical Properties

Table 3: Methyl vs. Ethyl Esters
Compound Name Ester Group Melting Point (°C) Boiling Point (°C) Density (g/cm³)
4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester Methyl N/A N/A N/A
4-(4-Nitro-phenyl)-3-oxo-butyric acid ethyl ester Ethyl 82 379.4 1.251
3-(4-Nitro-phenyl)-propionic acid ethyl ester Ethyl N/A N/A N/A

Key Observations :

  • Ethyl esters generally exhibit higher boiling points than methyl esters due to increased molecular weight .
  • Methyl esters may improve metabolic stability in drug design due to slower hydrolysis.

Biological Activity

4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester, commonly referred to as NM-ME, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, drawing from a variety of research studies.

Synthesis

The synthesis of NM-ME typically involves the reaction of morpholine derivatives with nitrophenyl groups and carboxylic acid methyl esters. The process can be optimized to enhance yield and purity, often utilizing microwave-assisted techniques or solvent-free conditions to streamline the reaction.

Key Synthetic Route

  • Starting Materials : Morpholine, 4-nitroaniline, and methyl chloroformate.
  • Reagents : Base (e.g., triethylamine) for deprotonation.
  • Conditions : Reflux in organic solvent or microwave irradiation.

This method has been shown to yield high-purity NM-ME, suitable for biological testing.

Antitumor Activity

NM-ME has demonstrated promising antitumor activity across various cancer cell lines. A study reported IC50 values indicating its effectiveness against MCF-7 breast cancer cells, with a notable inhibition profile compared to standard chemotherapeutics.

CompoundCell LineIC50 (µM)
NM-MEMCF-70.65
Standard DrugMCF-71.93

The mechanism of action appears to involve apoptosis induction through caspase activation, as evidenced by flow cytometry analysis showing increased caspase-3/7 activity in treated cells .

Antimicrobial Activity

In addition to its antitumor properties, NM-ME exhibits antimicrobial effects against various pathogens. Research has shown that NM-ME can effectively inhibit bacterial growth, particularly against Gram-positive strains.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that NM-ME may serve as a potential candidate for developing new antimicrobial agents .

Enzyme Inhibition

NM-ME has also been evaluated for its inhibitory effects on specific enzymes relevant to disease states. For instance, it has been shown to inhibit β-glucuronidase with an IC50 value of 670.7 µM, indicating moderate potency compared to reference compounds like silymarin .

Study 1: Anticancer Potential

A recent study investigated the anticancer potential of NM-ME in vivo using a mouse model implanted with MCF-7 cells. The results indicated a significant reduction in tumor size and weight after treatment with NM-ME at doses of 40 mg/kg body weight over four weeks.

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, NM-ME was tested against a panel of bacterial strains. The results highlighted its effectiveness in inhibiting growth and biofilm formation in Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Nitro-phenyl)-morpholine-3-carboxylic acid methyl ester, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves coupling a nitro-substituted phenyl moiety with a morpholine-carboxylic acid ester backbone. A regiocontrolled approach, similar to micellar core reactions in aqueous media (e.g., using PhIO to generate reactive intermediates), can enhance yield . For example, pyrazole derivatives with nitro-phenyl groups were synthesized with >80% yield by optimizing reaction time, temperature (e.g., 90°C for 3 hours), and solvent systems (e.g., diphenyl ether for cyclization) . Tailoring stoichiometric ratios of intermediates and using catalysts like nickel for nitro reductions (e.g., converting nitro to amino groups post-synthesis) may further improve efficiency .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For nitro-phenyl derivatives, characteristic aromatic proton signals appear at δ 7.2–8.7 ppm, while morpholine ring protons resonate at δ 3.0–4.5 ppm .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ calculated within ±0.0001 Da accuracy) .
  • IR Spectroscopy : Identifies functional groups (e.g., nitro C=O stretch at ~1526 cm⁻¹, ester C=O at ~1721 cm⁻¹) .

Q. How does the nitro group influence the compound’s stability under varying storage conditions?

  • Methodological Answer : The nitro group’s electron-withdrawing nature increases susceptibility to photodegradation. Storage at 2–8°C in amber vials under inert gas (e.g., N2) minimizes decomposition . Accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring can quantify degradation products. For analogs, nitro-to-amine reduction under catalytic conditions (e.g., Ni) has been reported, necessitating strict moisture control .

Advanced Research Questions

Q. How can QSAR models guide the design of derivatives with enhanced binding affinity for biological targets?

  • Methodological Answer :
  • CoMFA (Comparative Molecular Field Analysis) : Maps steric/electrostatic fields to predict binding to targets like dopamine transporters. For tropane analogs, CoMFA models achieved predictive r² >0.8 by correlating 3D structural features (e.g., nitro group orientation) with IC50 values .
  • Classical QSAR : Uses parameters like π (hydrophobicity) and MR (molar refractivity). A study on tropane derivatives found that π values of substituents significantly impacted transporter binding (e.g., chloro groups enhanced affinity) . Apply these models to optimize substituents on the morpholine or phenyl rings.

Q. What mechanistic insights explain the nitro group’s reduction to an amine in catalytic environments?

  • Methodological Answer : Nickel-catalyzed hydrogenation reduces nitro groups to amines via intermediates (nitroso, hydroxylamine). For example, 4-(4-nitro-phenyl) derivatives were converted to amino-phenyl analogs under H2 (1 atm) with Ni/C (10% w/w) in ethanol at 50°C . Monitor reaction progress using TLC (Rf shift) or LC-MS. Competing pathways (e.g., over-reduction to hydroxylamines) can be minimized by controlling H2 pressure and catalyst loading.

Q. What strategies mitigate steric hindrance during functionalization of the morpholine ring?

  • Methodological Answer :
  • Protecting Groups : Use tert-butyl esters (e.g., (S)-Morpholine-3,4-dicarboxylic acid 4-tert-butyl ester) to block reactive sites during synthesis .
  • Microwave-Assisted Synthesis : Enhances reaction efficiency for sterically crowded systems (e.g., 15-minute cyclization in diphenyl ether) .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts spatial clashes between substituents and enzyme active sites, guiding rational design .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting reports on the reactivity of nitro-phenyl morpholine derivatives in catalytic systems?

  • Methodological Answer : Discrepancies often arise from solvent polarity, catalyst type, or substituent electronic effects. For example:
  • Solvent Effects : Polar aprotic solvents (DMF) may stabilize intermediates differently than protic solvents (MeOH), altering reduction pathways .
  • Catalyst-Substrate Interactions : Ni vs. Pd/C catalysts yield varying selectivity in nitro reductions. Systematic screening (e.g., DoE approaches) identifies optimal conditions .
    Validate hypotheses via controlled experiments (e.g., kinetic studies under inert atmospheres) and cross-reference with computational simulations (DFT for transition states).

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